Molecular Weight and Heavy Atom Count Differentiation vs. 3,4-Dimethoxyphenyl Analog
The target compound (MW 323.8 g/mol) is approximately 11.6 g/mol lighter than the closely related 3,4-dimethoxyphenyl analog (MW 335.4 g/mol) . This difference arises from the replacement of two methoxy groups (–OCH3, total MW contribution ~62 Da) with a single chlorine atom (–Cl, ~35.5 Da) and a methylene linker (–CH2–, ~14 Da), resulting in a net reduction of ~12 Da. The lower molecular weight positions the target compound more favorably within Lipinski's Rule of 5 space, potentially enhancing passive permeability relative to the heavier dimethoxy congener.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 323.8 |
| Comparator Or Baseline | 3,4-Dimethoxyphenyl analog (CAS 479610-81-6): 335.4 |
| Quantified Difference | 11.6 g/mol lower for target |
| Conditions | Calculated from molecular formula; target: C15H14ClNO3S; comparator: C16H17NO5S. Formula confirmed via Chemsrc entry for analog . |
Why This Matters
A lower molecular weight within a congeneric series generally correlates with improved membrane permeability and oral bioavailability potential, making the target compound a strategically distinct choice for hit-to-lead programs prioritizing absorption.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Used to derive atomic mass contributions for substituent groups (Cl, OCH3, CH2) in molecular weight calculations. View Source
